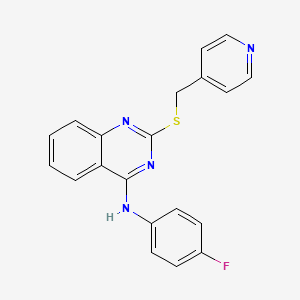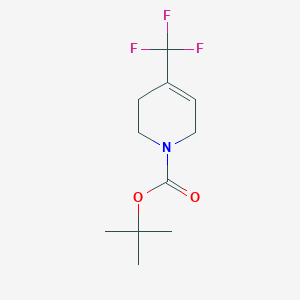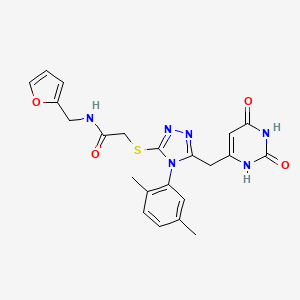![molecular formula C17H19N5OS B2820811 N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 516461-35-1](/img/structure/B2820811.png)
N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide
Descripción general
Descripción
“N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include various spectral data. For instance, its FTIR–ATR: ν = 2953, 2895, 2861, 1588 (ν C=N), 1568 (ν C=N), 1537, 1469, 1432, 1360, 1290 (ν C–N), 1245 (ν C–N), 1180, 1057, 993, 747, 699, 593 cm −1. Its 1 H NMR (400 MHz, CDCl 3) and 13 C { 1 H} NMR (101 MHz, CDCl 3) data are also available .Aplicaciones Científicas De Investigación
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Asymmetric N-Heterocycle Synthesis
The compound is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Inhibitor of SARS-CoV 3CL Protease
The compound has been used in the structure-based optimization of a series of potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .
Synthesis of Benzyl-Protected 2-Iodo-4-tert
The compound is used in the synthesis of benzyl-protected 2-iodo-4-tert . Improved yield and easy purification benefit this method .
PDE4 Inhibitor for Anti-Inflammatory Diseases
The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases .
Direcciones Futuras
The future directions for this compound could involve further development and optimization as an anticancer agent, given the promising pharmacological properties exhibited by similar structures . Further studies could also explore its potential applications in other areas of pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
The primary targets of this compound are EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets are essential in cancer biology. EGFR and VGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis, respectively. Top-II is a topoisomerase enzyme involved in DNA replication and transcription.
Mode of Action
The compound interacts with its targets by inhibiting their activity. As the analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors, the potent compounds were evaluated for their inhibitory effects on the mentioned targets . The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range, i.e., 0.3–24 µM .
Biochemical Pathways
The inhibition of EGFR, VGFR2, and Top-II disrupts several biochemical pathways. The EGFR and VGFR2 pathways are involved in cell proliferation and angiogenesis, respectively. Their inhibition can lead to decreased tumor growth and angiogenesis. The inhibition of Top-II can lead to DNA replication and transcription errors, leading to cell death .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and angiogenesis due to the inhibition of EGFR and VGFR2. Additionally, the inhibition of Top-II can lead to cell death due to errors in DNA replication and transcription .
Propiedades
IUPAC Name |
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXEWOYSLFTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320892 | |
| Record name | N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
CAS RN |
516461-35-1 | |
| Record name | N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



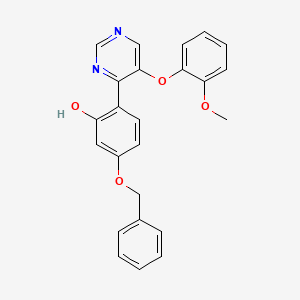

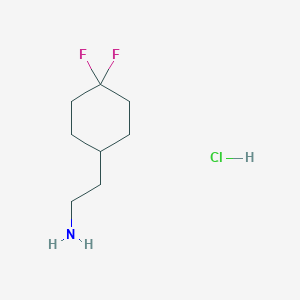
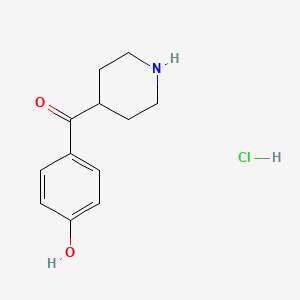
![3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820736.png)
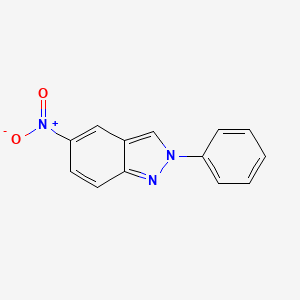
![6-Chloro-4-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2820740.png)
![N-(4-chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2820742.png)
![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820743.png)
